molecular formula C16H12FN3O B2622204 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide CAS No. 2415620-77-6

3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide

Cat. No.: B2622204
CAS No.: 2415620-77-6
M. Wt: 281.29
InChI Key: VQRJPSGLMRIQJW-UHFFFAOYSA-N
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Description

3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a fluorine atom, a methyl group, and a carboxamide group, along with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which combines the properties of both quinoline and fluorinated pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-fluoro-5-methyl-N-quinolin-5-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c1-10-8-12(17)15(19-9-10)16(21)20-14-6-2-5-13-11(14)4-3-7-18-13/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRJPSGLMRIQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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